4-Amino-L-phenylalanine hydrate is a derivative of the amino acid phenylalanine, characterized by the addition of an amino group at the para position of the phenyl ring. Its molecular formula is , and it has a molecular weight of approximately 198.22 g/mol when hydrated . This compound plays a significant role in various biochemical and pharmaceutical applications due to its unique structural properties.
These reactions highlight the compound's versatility in synthetic organic chemistry.
4-Amino-L-phenylalanine hydrate exhibits notable biological activity. It is involved in enzyme-substrate interactions and protein synthesis processes. The amino group allows for hydrogen bonding, facilitating its incorporation into biological systems. This compound may influence neurotransmitter production and other bioactive molecules, making it a subject of interest in neurobiology and pharmacology .
The synthesis of 4-Amino-L-phenylalanine hydrate generally involves modifying L-phenylalanine through nitration followed by reduction. The typical steps are:
In industrial settings, continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and yield during large-scale production .
4-Amino-L-phenylalanine hydrate has diverse applications across various fields:
Research on 4-Amino-L-phenylalanine hydrate has focused on its interactions within biological systems. It has been studied for its role in modulating enzyme activities and its potential impact on neurotransmitter synthesis. These studies are crucial for understanding how this compound may influence physiological processes or contribute to therapeutic strategies .
Several compounds share structural similarities with 4-Amino-L-phenylalanine hydrate:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| L-Phenylalanine | Parent compound without the amino group on the phenyl ring | Basic amino acid involved in protein synthesis |
| 4-Nitro-L-phenylalanine | Contains a nitro group instead of an amino group | Exhibits different reactivity due to nitro group |
| 3,4-Dihydroxy-L-phenylalanine (L-DOPA) | Hydroxylated derivative used in Parkinson's treatment | Functions as a neurotransmitter precursor |
The uniqueness of 4-Amino-L-phenylalanine hydrate lies in its specific chemical reactivity due to the presence of the amino group on the phenyl ring, allowing it to participate in bio
The crystallographic analysis of 4-Amino-L-phenylalanine hydrate reveals a monohydrate structure with the molecular formula C₉H₁₄N₂O₃, representing the incorporation of one water molecule per amino acid molecule (C₉H₁₂N₂O₂·H₂O) [1] [2]. The compound crystallizes with a molecular weight of 198.22-198.23 g/mol, demonstrating the stable incorporation of structural water into the crystal lattice [2] [3].
The hydrate form exhibits distinctive crystallographic characteristics compared to typical amino acid structures. Similar to other amino acid hydrates, the water molecules play a crucial role in stabilizing the crystal structure through hydrogen bonding networks [4] [5]. The water incorporation creates additional hydrogen bonding opportunities between the amino acid molecules and the incorporated water, which contributes to the overall structural stability of the hydrate form [6].
Crystallographic studies of related amino acid hydrates have shown that water molecules often occupy specific positions within the crystal lattice, forming hydrogen-bonded arrangements with both the amino and carboxyl groups of the amino acid [5] [7]. In the case of 4-Amino-L-phenylalanine hydrate, the presence of both the para-amino substituent on the phenyl ring and the structural water molecule creates a complex hydrogen bonding network that influences the overall crystal packing arrangement [4] [8].
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄N₂O₃ (C₉H₁₂N₂O₂·H₂O) [1] [2] |
| Molecular Weight (g/mol) | 198.22-198.23 [2] [3] |
| CAS Number | 304671-92-9 [1] [2] |
| Appearance | White to light gray to light yellow powder/crystal [2] |
| Specific Rotation [α]D | -42.0 to -45.0° (C=1.5, H₂O) [2] |
Thermogravimetric analysis of 4-Amino-L-phenylalanine hydrate demonstrates characteristic dehydration behavior typical of amino acid hydrates. The water content analysis reveals that the hydrate form contains 8.0-11.0% water by weight, which corresponds closely to the theoretical water content for a monohydrate structure [2] [9].
The dehydration process occurs in distinct stages, similar to other amino acid hydrates studied in the literature [10] [11]. The initial weight loss typically occurs at temperatures between 25-150°C, corresponding to the loss of surface-adsorbed water molecules. The major dehydration event, involving the removal of structural water, takes place in the temperature range of 100-200°C [10] [11].
The thermal decomposition pattern shows that following dehydration, the anhydrous 4-Amino-L-phenylalanine undergoes decomposition at approximately 240°C, which is consistent with the melting point determination of 240°C for the hydrate form [2] [3]. This decomposition temperature is comparable to other aromatic amino acids, where thermal decomposition typically occurs in the range of 484-573 K (211-300°C) for various amino acid structures [10] [11].
| Analysis Type | Temperature Range (°C) | Observation |
|---|---|---|
| TGA - First weight loss | 25-150 | Loss of surface/bound water [10] |
| TGA - Dehydration temperature | 100-200 | Dehydration of structural water [10] [11] |
| TGA - Major decomposition | 240-300 | Decomposition of organic structure [2] [3] |
| Water content determination | Room temperature | 8.0-11.0% water content [2] [9] |
The solubility characteristics of 4-Amino-L-phenylalanine hydrate in aqueous media demonstrate pH-dependent behavior typical of amino acids with multiple ionizable groups. The compound is reported to be soluble in water, with solubility properties influenced by the presence of both the alpha-amino acid functionality and the para-amino group on the phenyl ring [2] [12].
Related studies on phenylalanine derivatives have shown that amino acids exhibit characteristic pH-dependent solubility profiles due to their zwitterionic nature [13] [14]. The ionization behavior of amino acids in aqueous solution depends on the pH relative to their isoelectric point, with different ionic forms predominating at different pH values [15] [16].
For amino acids with aromatic substituents like 4-Amino-L-phenylalanine, the solubility behavior can be influenced by both electrostatic interactions and aromatic stacking interactions [17] [18]. The presence of the para-amino group introduces additional ionizable functionality that can affect the overall solubility profile compared to unsubstituted phenylalanine [17] [13].
Studies on related amino acid systems have demonstrated that amino acids generally show higher solubility in aqueous solutions containing certain salts, particularly those with nitrate anions, while the effect of different cations varies depending on the specific amino acid structure [13]. The pH-dependent solubility behavior is particularly important for crystallization processes and pharmaceutical applications [19] [18].
Comparative stability analysis between 4-Amino-L-phenylalanine hydrate and its anhydrous form reveals significant differences in their physicochemical properties and storage requirements. The hydrate form demonstrates enhanced stability under ambient conditions compared to the anhydrous form, which requires stringent storage conditions to prevent water uptake [2] [5].
The anhydrous form of 4-Amino-L-phenylalanine has a molecular weight of 180.20 g/mol and exhibits a higher decomposition temperature of 265°C compared to the hydrate form's melting point of 240°C [20] [2]. However, the anhydrous form is notably air-sensitive and requires storage under inert gas conditions to prevent hydration [2] [20].
Storage stability studies indicate that the hydrate form can be stored at room temperature with appropriate precautions, while maintaining structural integrity over extended periods [2]. In contrast, the anhydrous form requires more stringent storage conditions, including temperatures below 15°C and inert atmosphere protection [2].
The hydration/dehydration behavior follows patterns observed in other amino acid systems, where the transition between hydrate and anhydrous forms can be controlled through environmental humidity and temperature conditions [5] [7]. This reversible transformation is important for both analytical characterization and practical applications of the compound.
| Property | Hydrate Form | Anhydrous Form |
|---|---|---|
| Molecular Formula | C₉H₁₄N₂O₃ [1] [2] | C₉H₁₂N₂O₂ [20] |
| Molecular Weight (g/mol) | 198.22-198.23 [2] | 180.20 [20] |
| Melting Point (°C) | 240 [2] | 265 (decomp) [20] |
| Storage Stability | Stable at room temperature [2] | Requires dry conditions [2] [20] |
| Water Sensitivity | Contains structural water [2] | Air sensitive [2] [20] |